4-Methoxy-1-methyl-2-(methylsulfanyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d][1,3,2]diazaphosphinine 2-sulfide
Overview
Description
4-methoxy-1-methyl-2-(methylthio)-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d][1,3,2]diazaphosphinine 2-sulfide is a complex organic compound with a unique structure that incorporates elements of benzothiophene and diazaphosphinine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-2-(methylthio)-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d][1,3,2]diazaphosphinine 2-sulfide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-methyl-2-(methylthio)-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d][1,3,2]diazaphosphinine 2-sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons.
Scientific Research Applications
4-methoxy-1-methyl-2-(methylthio)-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d][1,3,2]diazaphosphinine 2-sulfide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-2-(methylthio)-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d][1,3,2]diazaphosphinine 2-sulfide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-2-methylthiobenzene: Shares the methoxy and methylthio functional groups but lacks the complex diazaphosphinine structure.
4-methoxy-2-methylthiobenzene: Similar in structure but differs in the position of functional groups.
1-methoxy-4-methylthiobenzene: Another isomer with a different arrangement of functional groups.
Uniqueness
4-methoxy-1-methyl-2-(methylthio)-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d][1,3,2]diazaphosphinine 2-sulfide is unique due to its incorporation of both benzothiophene and diazaphosphinine elements, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
4-methoxy-1-methyl-2-methylsulfanyl-2-sulfanylidene-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3,2]diazaphosphinine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2OPS3/c1-14-12-10(8-6-4-5-7-9(8)19-12)11(15-2)13-16(14,17)18-3/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHCBPIVPUVKTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(S2)CCCC3)C(=NP1(=S)SC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2OPS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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